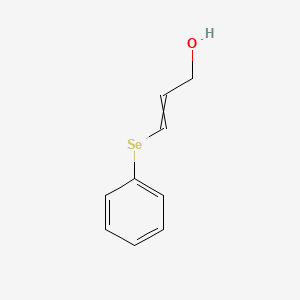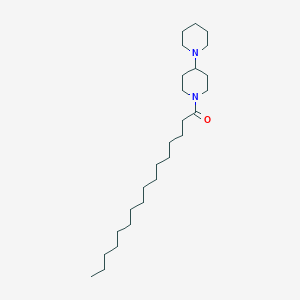
1-(1,4'-Bipiperidin-1'-yl)hexadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one is a chemical compound with the molecular formula C26H50N2O. It is known for its unique structure, which includes a hexadecanone backbone linked to a bipiperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one typically involves the reaction of hexadecanone with 1,4’-bipiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bipiperidine moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one involves its interaction with specific molecular targets and pathways. The bipiperidine moiety is known to interact with receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)hexadecan-1-one: Similar structure but lacks the bipiperidine moiety.
(E)-1-(Piperidin-1-yl)hexadec-2-en-1-one: Contains a double bond in the hexadecanone backbone.
Uniqueness
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one is unique due to its bipiperidine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
79692-15-2 |
|---|---|
Molecular Formula |
C26H50N2O |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
1-(4-piperidin-1-ylpiperidin-1-yl)hexadecan-1-one |
InChI |
InChI=1S/C26H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26(29)28-23-19-25(20-24-28)27-21-16-14-17-22-27/h25H,2-24H2,1H3 |
InChI Key |
IXQBPYINTIKETF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC(CC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


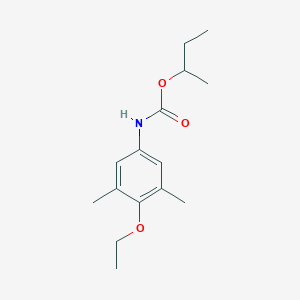

![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)

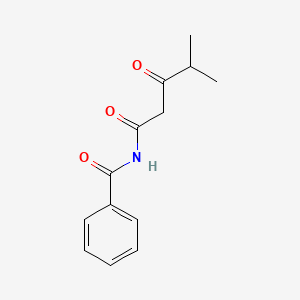
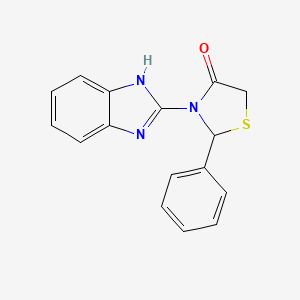
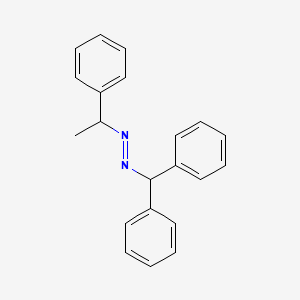
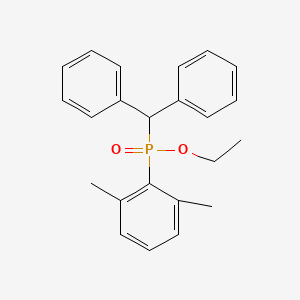
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
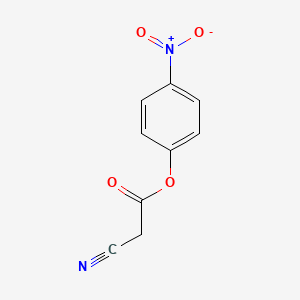
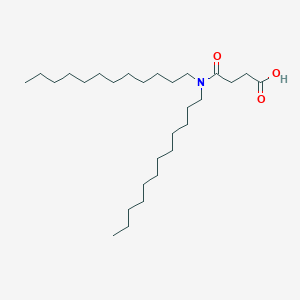
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
